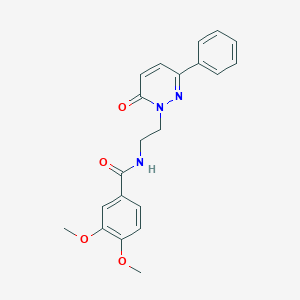

3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-27-18-10-8-16(14-19(18)28-2)21(26)22-12-13-24-20(25)11-9-17(23-24)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHXWXMZYNAAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 379.416 g/mol. The structure features:

- A benzamide moiety

- A pyridazine derivative

- Two methoxy groups at the 3 and 4 positions of the benzene ring

This structural configuration enhances lipophilicity and allows for unique interactions with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of reverse transcriptase, which is crucial in the replication of HIV. By blocking this enzyme, the compound prevents viral replication and offers a therapeutic approach against HIV infection.

- Anti-inflammatory Properties : Pyridazine derivatives have been linked to anti-inflammatory effects, suggesting that this compound may also modulate inflammatory pathways .

Therapeutic Applications

The primary therapeutic applications identified for this compound include:

- Antiviral Activity : Particularly against HIV and hepatitis B.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits reverse transcriptase; effective against HIV |

| Anti-inflammatory | Modulates inflammatory pathways; potential for chronic conditions |

| Enzyme Inhibition | Targets specific enzymes related to disease processes |

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds within the pyridazine class. Notably:

- Zebrafish Toxicity Studies : One study assessed the toxicity of benzamide derivatives in zebrafish embryos, indicating low toxicity profiles for certain compounds while maintaining biological activity .

- COX Inhibition Studies : Other pyridazine derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and pain pathways. Compounds with similar structures demonstrated significant COX inhibition compared to established drugs like celecoxib .

Table 2: Comparative COX Inhibition Potency

| Compound | IC50 (nM) | Comparison Drug | IC50 (nM) |

|---|---|---|---|

| Compound A | 15.50 | Celecoxib | 17.79 |

| Compound B | 17.10 | Indomethacin | 220 |

Comparison with Similar Compounds

Substituents on the Benzamide Core

- Target Compound: The 3,4-dimethoxy groups on the benzamide ring enhance lipophilicity compared to unsubstituted benzamides.

- Compound : (Z)-3,4-Dimethoxy-N-(3-oxo-3-(2-phenylhydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide incorporates a 3,4,5-trimethoxyphenyl group, increasing steric bulk and lipophilicity. This may reduce aqueous solubility but improve membrane permeability .

- , Compound 15: N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide replaces methoxy groups with a thienylmethylthio substituent.

Heterocyclic Moieties

- Target Compound: The 6-oxo-3-phenylpyridazinone ring contains a carbonyl group capable of hydrogen bonding, which may enhance affinity for kinases or proteases. Pyridazinones are known for metabolic stability compared to lactam-based heterocycles .

- Compound: 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide features a pyridazinyl group without an oxo substituent. The absence of this carbonyl may reduce polar interactions but increase resistance to hydrolysis .

Linker Groups

- Target Compound: The ethyl linker provides moderate flexibility, allowing the pyridazinone and benzamide moieties to adopt conformations suitable for target engagement.

- , Compound 45: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide uses a similar ethyl linker but incorporates a dichloropyridinyl group, which may enhance halogen bonding with targets like kinases .

Data Table: Key Structural and Hypothetical Activity Comparisons

Research Findings and Implications

- Electronic Effects : Methoxy groups in the target compound may improve binding to electron-deficient enzyme active sites compared to sulfur-containing analogs .

- Metabolic Stability: The pyridazinone ring’s carbonyl group in the target compound could enhance stability relative to oxazolone or isoxazole derivatives, which are prone to ring-opening reactions .

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide?

The synthesis typically involves two key steps: (1) preparation of the pyridazinone core and (2) amide coupling with the 3,4-dimethoxybenzamide moiety. For the pyridazinone ring, cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions is common . The amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDCl/HOBt) in anhydrous DMF or DCM, as demonstrated in structurally similar benzamide derivatives . Optimization of reaction time (12–24 hours) and temperature (0–25°C) is critical to maximize yields.

Q. How should researchers characterize the purity and structure of this compound?

Standard analytical methods include:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and amide bond formation.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). These protocols align with characterization strategies for pyridazinone and benzamide analogs .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Enzyme inhibition assays (e.g., kinase or phosphatase targets) and cell viability assays (MTT/XTT) are common starting points. For solubility-limited studies, dimethyl sulfoxide (DMSO) concentrations ≤0.1% v/v are recommended to avoid cytotoxicity. Dose-response curves (1–100 µM) should be triplicated to ensure reproducibility, as applied to related pyridazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum content) or compound stability. To address this:

- Conduct stability studies (e.g., HPLC monitoring under physiological pH/temperature) to rule out degradation.

- Validate target engagement using orthogonal methods (e.g., thermal shift assays for protein binding).

- Compare results with structurally analogous compounds, such as trifluoromethyl-substituted benzamides, which show context-dependent activity .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism.

- Prodrug design : Mask polar groups (e.g., as esters) to enhance bioavailability, as seen in phenothiazine-based HDAC inhibitors .

- Microsomal stability assays : Use liver microsomes (human/rodent) to identify metabolic hotspots and guide optimization.

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Synthesize analogs with variations in the pyridazinone ring (e.g., substituents at C3/C6) and benzamide moiety (e.g., methoxy vs. hydroxyl groups).

- Evaluate changes in potency, selectivity, and physicochemical properties (logP, solubility).

- Cross-reference with SAR data from pyridazine-containing compounds, where substituent positioning significantly impacts target affinity .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use PyMOL or AutoDock to model binding poses with suspected targets (e.g., kinases).

- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories.

- Pharmacophore mapping : Align with known inhibitors, such as benzooxazine derivatives, to identify critical interaction motifs .

Methodological Notes

- Synthetic protocols from analogous compounds (e.g., EDCl-mediated coupling , Cs2CO3-assisted cyclization ) should be adapted with rigorous solvent drying and inert atmosphere.

- Analytical validation must include control experiments (e.g., spiking with reference standards) to confirm reproducibility.

- Biological assays require strict adherence to negative/positive controls, as highlighted in studies on trifluoromethyl benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.